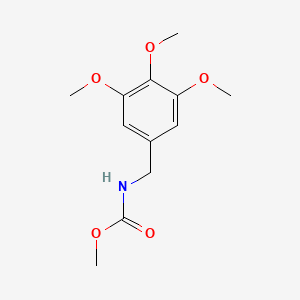

methyl (3,4,5-trimethoxybenzyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-15-9-5-8(7-13-12(14)18-4)6-10(16-2)11(9)17-3/h5-6H,7H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOXNECXUWJROQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular features, and biological activities:

Functional Group Impact on Bioactivity

- Carbamate vs. Alcohol: The replacement of the hydroxyl group in 3,4,5-trimethoxybenzyl alcohol with a carbamate group (as in the target compound) likely enhances metabolic stability.

- Carbamate vs. Ester : Methyl 3,4,5-trimethoxybenzoate (ester) is prone to enzymatic hydrolysis, whereas the carbamate’s -NHCOO- group offers greater resistance, making it more suitable for sustained pharmacological action .

- Hybrid Structures: Compound 226f demonstrates that integrating the 3,4,5-trimethoxybenzyl group into complex heterocycles (e.g., isoquinolines) can enhance binding to enzymes or receptors, as seen in its use in catalytic asymmetric synthesis .

Physicochemical Properties

- Lipophilicity : The three methoxy groups in all analogs increase lipophilicity, favoring membrane permeability. The carbamate’s logP is likely higher than the alcohol but lower than the benzoate ester due to the polar carbamate group.

- Solubility: Limited data exist, but the carbamate’s solubility in organic solvents (e.g., DMF, acetone) is inferred from synthetic procedures of related compounds .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for methyl (3,4,5-trimethoxybenzyl)carbamate, and how can reaction conditions be controlled to improve yield?

- Methodology : The synthesis typically involves reacting 3,4,5-trimethoxybenzylamine with a carbamate-forming reagent (e.g., methyl chloroformate). Key steps include:

- Step 1 : Activation of the amine group under basic conditions (e.g., using NaHCO₃ or triethylamine) to facilitate nucleophilic attack.

- Step 2 : Controlled addition of methyl chloroformate at 0–5°C to minimize side reactions.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

- Critical Parameters : Temperature control (<10°C) and pH adjustment (pH 8–9) are essential to prevent hydrolysis of intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ 3.6–3.8 ppm) and carbamate (δ 4.2–4.5 ppm) protons. Aromatic protons appear at δ 6.5–7.0 ppm .

- IR : Confirm the carbamate C=O stretch (~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30) for purity assessment (retention time ~8–10 min) .

Q. What protocols ensure accurate measurement of thermal stability and decomposition profiles using thermogravimetric analysis (TGA)?

- Procedure :

- Heat the sample at 10°C/min under nitrogen flow (20 mL/min).

- Record weight loss between 150–250°C, corresponding to carbamate decomposition .

- Data Interpretation : A single-step decomposition profile indicates high purity, while multiple steps suggest impurities or polymorphic forms .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models predict the biological activity of this compound derivatives?

- Methodology :

- Descriptor Selection : Calculate electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters for derivatives .

- Model Validation : Use partial least squares (PLS) regression with cross-validation (R² > 0.8 indicates robustness) .

Q. What strategies resolve contradictions in biological activity data across different assays for this compound?

- Approach :

- Assay Standardization : Normalize data using positive controls (e.g., dexamethasone for anti-inflammatory assays) .

- Meta-Analysis : Apply hierarchical clustering to identify outlier datasets caused by solvent effects (e.g., DMSO >1% inhibits enzyme activity) .

Q. How do electronic and steric effects of substituents on the benzyl group influence the reactivity and stability of this carbamate?

- Experimental Design :

- Electron-Withdrawing Groups (EWGs) : Introduce nitro (-NO₂) at the benzyl para position to enhance electrophilicity (measured via DFT calculations) .

- Steric Effects : Compare hydrolysis rates of tert-butyl vs. methyl carbamates under acidic conditions (pH 3.0, 37°C) .

Q. What computational approaches simulate the interaction between this compound and potential enzyme targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Val523 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.